2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a precursor compound, followed by a series of coupling reactions and cyclizations .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid
- Methyl 5-(4-bromophenoxy)furan-2-carboxylate
- (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
Uniqueness
2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and piperazine rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C21H21BrN4O3 |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-(4-ethylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21BrN4O3/c1-2-25-9-11-26(12-10-25)21-18(13-23)24-20(29-21)19-8-7-17(28-19)14-27-16-5-3-15(22)4-6-16/h3-8H,2,9-12,14H2,1H3 |
InChI Key |
HAUOKGBKIYUBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N |
Origin of Product |
United States |
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